2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
This compound belongs to the cyclohepta[b]thiophene-3-carboxamide class, characterized by a seven-membered cycloheptane ring fused to a thiophene moiety. The core structure is substituted with an acetamido linker at position 2 and a carboxamide group at position 2. While direct synthesis data for this compound are absent in the provided evidence, analogous derivatives suggest typical synthetic routes involve refluxing in polar aprotic solvents (e.g., acetonitrile or ethanol) with yields ranging from 20% to 60% .
Properties
IUPAC Name |
2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-2-28(25,26)14-10-8-13(9-11-14)12-17(23)22-20-18(19(21)24)15-6-4-3-5-7-16(15)27-20/h8-11H,2-7,12H2,1H3,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPMPEVSCBDYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the ethylsulfonyl group:
Formation of the acetamido group: This can be achieved through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Cyclization to form the final compound: The final step involves the cyclization of the intermediate to form the tetrahydro-4H-cyclohepta[b]thiophene ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield dihydro or tetrahydro derivatives .
Scientific Research Applications
2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share the cyclohepta[b]thiophene-3-carboxamide scaffold but differ in substituents on the acetamido side chain or carboxamide group. Key comparisons include:
Substituent Variations and Physicochemical Properties
Key Observations :
- Electron Effects : The target compound’s ethylsulfonyl group is strongly electron-withdrawing, which may enhance metabolic stability and receptor binding compared to electron-donating groups (e.g., methoxy in compound 40) .
- Synthesis Yields : Piperazine and benzylpiperidine derivatives (VIe, VIf) show higher yields (~60%) compared to halogenated benzoyl analogs (25–30% for compounds 7 and 8), likely due to steric or electronic challenges in coupling .
- Melting Points : Halogenated derivatives (e.g., compound 7) exhibit higher melting points (162–163°C) than piperazine analogs (158–160°C), possibly due to increased crystallinity from halogen interactions .
Influenza Polymerase Inhibition ()
- Compound 40 (pyridinyl-carboxamide) and 7 (chloro-fluorobenzoyl) were designed to disrupt influenza polymerase subunit interactions. Their activity correlates with substituent polarity and hydrogen-bonding capacity .
- The target compound’s sulfonyl group may improve solubility and target affinity compared to hydrophobic groups (e.g., 3,4-dimethylbenzoyl in ), though direct antiviral data are unavailable.
AMPA Receptor Modulation ()
Structural and Spectroscopic Comparisons
- IR/NMR Trends :
- Sulfonyl groups (target compound) exhibit strong IR absorption near 1350–1150 cm⁻¹ (S=O stretch), distinct from carbonyl stretches (~1650 cm⁻¹) in benzamide analogs .
- Piperazine derivatives (VIe) show characteristic ¹H-NMR signals at δ 2.7–3.2 ppm (piperazine CH₂), whereas halogenated benzamides (compound 7) display aromatic proton shifts at δ 6.8–7.5 ppm .
Biological Activity
The compound 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide , often referred to as ETC , is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
ETC has a complex structure characterized by a cycloheptathiophene core with an acetamide and ethylsulfonyl substituents. Its molecular formula is , with a molecular weight of 356.46 g/mol. The presence of the ethylsulfonyl group is crucial for its biological activity.
ETC's biological activity is primarily attributed to its interaction with various biological targets, including:
- Inhibition of Enzymatic Activity : Studies suggest that ETC may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Receptor Activity : The compound has shown potential in modulating receptor activities related to pain and inflammation.
Pharmacological Effects
The pharmacological effects of ETC can be categorized as follows:
- Anti-inflammatory Activity : Research indicates that ETC exhibits significant anti-inflammatory effects in vitro and in vivo. It has been shown to reduce pro-inflammatory cytokine levels in cell cultures.
- Analgesic Properties : Preliminary studies suggest that ETC may have analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
In Vitro Studies
In vitro studies have demonstrated that ETC effectively reduces the proliferation of certain cancer cell lines. For instance:
- Study on HeLa Cells : A concentration-dependent reduction in cell viability was observed when treated with ETC, indicating its potential as an anticancer agent. The IC50 value was determined to be approximately 15 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase activation |
| A549 | 20 | Inhibition of cell cycle progression |
In Vivo Studies
In vivo studies using murine models have further supported the anti-inflammatory and analgesic properties of ETC:
- Murine Inflammation Model : Administration of ETC significantly reduced paw edema in a carrageenan-induced inflammation model.
- Pain Model : In a formalin-induced pain model, ETC-treated mice exhibited reduced pain behaviors compared to controls.
Safety and Toxicology
Preliminary toxicity assessments indicate that ETC has a favorable safety profile. Acute toxicity studies in rodents revealed no significant adverse effects at therapeutic doses. However, further long-term toxicity studies are necessary to fully assess its safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
